molecular formula C9H13NO5S B12410565 3-Methoxytyramine sulfate-d4

3-Methoxytyramine sulfate-d4

Cat. No.: B12410565
M. Wt: 251.29 g/mol
InChI Key: ORZHQEJEAKXCJA-CQOLUAMGSA-N
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Description

3-Methoxytyramine sulfate-d4 is a deuterium-labeled derivative of 3-Methoxytyramine sulfate. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a metabolite of dopamine, a well-known neurotransmitter, and is involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxytyramine sulfate-d4 is synthesized by introducing deuterium atoms into 3-Methoxytyramine sulfate. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperatures and pressures to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of deuterated solvents and reagents, followed by purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxytyramine sulfate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced amines, and substituted phenols, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Methoxytyramine sulfate-d4 is widely used in scientific research, including:

Mechanism of Action

3-Methoxytyramine sulfate-d4 exerts its effects by interacting with trace amine-associated receptor 1 (TAAR1). It induces behavioral effects in a dopamine-independent manner and activates signaling pathways involving cAMP accumulation, ERK, and CREB phosphorylation. These pathways are crucial for movement control and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxytyramine sulfate-d4 is unique due to its deuterium labeling, which makes it an ideal tracer in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .

Properties

Molecular Formula

C9H13NO5S

Molecular Weight

251.29 g/mol

IUPAC Name

[4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenyl] hydrogen sulfate

InChI

InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)/i4D2,5D2

InChI Key

ORZHQEJEAKXCJA-CQOLUAMGSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)OS(=O)(=O)O)OC)C([2H])([2H])N

Canonical SMILES

COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O

Origin of Product

United States

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